REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([CH3:18])[C:10]=1[O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:5])C.[Li+].[OH-].O>C1COCC1.CO>[CH3:18][N:9]1[C:10]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:6]([C:4]([OH:5])=[O:3])[CH:7]=[N:8]1 |f:1.2,4.5|
|
Name
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1-Methyl-5-phenoxy-1H-pyrazole-4-carboxylic acid ethyl ester
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Quantity
|
22.55 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1OC1=CC=CC=C1)C
|
Name
|
THF MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
After 16 hours at ambient temperature the reaction mixture was washed with EtOAc
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc which
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CUSTOM
|
Details
|
evaporated afterwards
|
Name
|
|
Type
|
|
Smiles
|
CN1N=CC(=C1OC1=CC=CC=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |